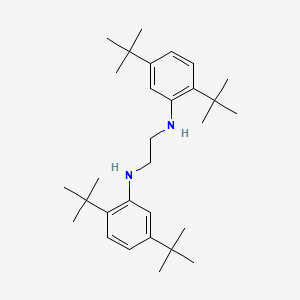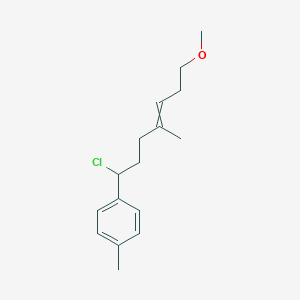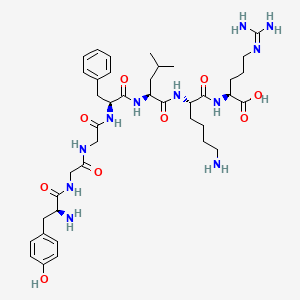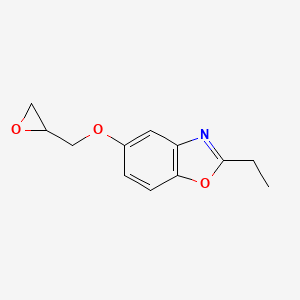
1,1'-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene): is an organic compound characterized by the presence of two methoxybenzene groups connected via a phenylprop-1-yne linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzene with a phenylprop-1-yne derivative under basic conditions. The reaction is often catalyzed by a palladium-based catalyst to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and proper handling of reagents are crucial during the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in the design of probes for biochemical assays.
Medicine: Research into the medicinal properties of this compound includes its potential use as a pharmacophore in drug design. Its interactions with biological targets are of interest for developing new therapeutic agents.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylprop-1-yne linkage and methoxybenzene groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Oxydi-1-propyne-3,1-diyl)bis(benzene): Similar structure but with an oxygen atom in the linkage.
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium): Different functional groups and applications.
1,1’-(Biphenyl-4,4’-diyl)bis(3-aryl-5-phenylformazans): Different aromatic substituents and reactivity.
Uniqueness: 1,1’-(3-Phenylprop-1-yne-3,3-diyl)bis(4-methoxybenzene) is unique due to its specific combination of methoxybenzene groups and phenylprop-1-yne linkage. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
816423-12-8 |
|---|---|
Molekularformel |
C23H20O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-methoxy-4-[1-(4-methoxyphenyl)-1-phenylprop-2-ynyl]benzene |
InChI |
InChI=1S/C23H20O2/c1-4-23(18-8-6-5-7-9-18,19-10-14-21(24-2)15-11-19)20-12-16-22(25-3)17-13-20/h1,5-17H,2-3H3 |
InChI-Schlüssel |
OYZIMBRNVQQSIU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C#C)(C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)

![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)



![1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12528753.png)

![2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol](/img/structure/B12528763.png)
![Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol](/img/structure/B12528765.png)
![[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid](/img/structure/B12528766.png)

![[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B12528790.png)
